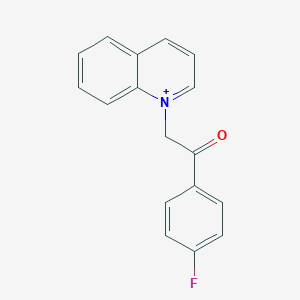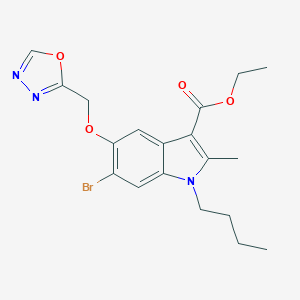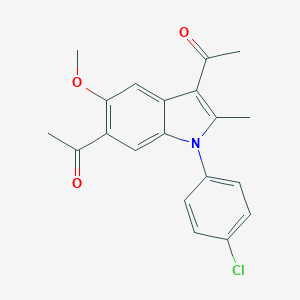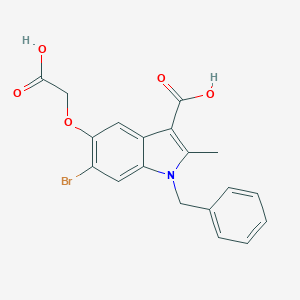
4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine (MNPA) is a chemical compound that has drawn attention from researchers due to its potential applications in the field of medicinal chemistry. MNPA is a pyrimidine derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of 4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine is not fully understood, but it is thought to involve the inhibition of specific enzymes and pathways in cells. For example, 4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. By inhibiting COX-2, 4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine can reduce inflammation in cells. 4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine has also been found to induce cell death in cancer cells by activating specific pathways that lead to apoptosis.
Biochemical and Physiological Effects:
4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine has been found to have several biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, 4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine has been found to have antioxidant activity, which can protect cells from oxidative damage. 4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine has also been found to have analgesic properties, which can reduce pain in cells. Additionally, 4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine has been found to have neuroprotective properties, which can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine has several advantages for lab experiments. It is relatively easy to synthesize in high yields and purity, making it suitable for large-scale experiments. Additionally, 4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine has a range of biological activities, making it useful for studying various cellular pathways and processes. However, 4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine also has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water, which can limit its use in certain experiments. Additionally, 4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine can be toxic at high doses, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine. One area of interest is the development of 4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine derivatives with improved properties, such as increased solubility or reduced toxicity. Another area of interest is the investigation of the mechanism of action of 4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine, which could lead to the development of new drugs that target specific cellular pathways. Additionally, 4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine could be studied for its potential applications in treating specific diseases, such as cancer or viral infections. Overall, 4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine has the potential to be a valuable tool for researchers studying various cellular processes and diseases.
Synthesemethoden
The synthesis of 4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine involves the reaction of 1-naphthylamine with 4-methoxy-6-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to yield 4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine in high purity. This method has been optimized to produce 4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine in high yields and purity, making it suitable for large-scale synthesis.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. One study found that 4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in cells. Another study found that 4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine had anti-cancer properties by inducing cell death in cancer cells. Additionally, 4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine has been found to have anti-viral activity against several viruses, including influenza A and B viruses.
Eigenschaften
Produktname |
4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine |
|---|---|
Molekularformel |
C15H13N3O |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
4-methoxy-6-naphthalen-1-ylpyrimidin-2-amine |
InChI |
InChI=1S/C15H13N3O/c1-19-14-9-13(17-15(16)18-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H2,16,17,18) |
InChI-Schlüssel |
SLSGBPZTXFHUEC-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC(=C1)C2=CC=CC3=CC=CC=C32)N |
Kanonische SMILES |
COC1=NC(=NC(=C1)C2=CC=CC3=CC=CC=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271393.png)

![3-Bromo-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271396.png)
![3-Bromo-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B271397.png)
![1-{1-(4-chlorophenyl)-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B271400.png)



![ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B271412.png)




